molecular formula C23H17F3N4O4S B11065678 Phenyl N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]anilino}carbonyl)sulfamate

Phenyl N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]anilino}carbonyl)sulfamate

Cat. No.: B11065678
M. Wt: 502.5 g/mol
InChI Key: KUZSGXUYDCHGAI-UHFFFAOYSA-N
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Description

Phenyl N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]anilino}carbonyl)sulfamate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenyl group, a pyrazole ring, and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]anilino}carbonyl)sulfamate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method includes the cyclization of hydrazine derivatives with β-diketones under acidic conditions to form the pyrazole core. The trifluoromethyl group is introduced via nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide.

The phenyl group is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]anilino}carbonyl)sulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonates or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, especially in the presence of electron-withdrawing groups like the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, palladium catalysts, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction could produce alcohols or amines.

Scientific Research Applications

Phenyl N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]anilino}carbonyl)sulfamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Phenyl N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]anilino}carbonyl)sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site or allosteric sites, disrupting normal metabolic processes.

Comparison with Similar Compounds

Phenyl N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]anilino}carbonyl)sulfamate can be compared with other similar compounds, such as:

    Phenyl N-({4-[1-phenyl-1H-pyrazol-5-YL]anilino}carbonyl)sulfamate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Phenyl N-({4-[1-phenyl-3-(methyl)-1H-pyrazol-5-YL]anilino}carbonyl)sulfamate:

The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability, lipophilicity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C23H17F3N4O4S

Molecular Weight

502.5 g/mol

IUPAC Name

phenyl N-[[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]carbamoyl]sulfamate

InChI

InChI=1S/C23H17F3N4O4S/c24-23(25,26)21-15-20(30(28-21)18-7-3-1-4-8-18)16-11-13-17(14-12-16)27-22(31)29-35(32,33)34-19-9-5-2-6-10-19/h1-15H,(H2,27,29,31)

InChI Key

KUZSGXUYDCHGAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)OC4=CC=CC=C4

Origin of Product

United States

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